octahydro-1H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one: is a nitrogen-containing bicyclic heterocycle. This compound is known for its unique structure, which includes a pyrido[1,2-a]pyrimidine core.
Mechanism of Action
Target of Action
Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one is a complex chemical compound with a unique structure The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in the biological system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by cyclization under thermal conditions . Another approach involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted and hydrogenated derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, octahydro-1H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with various biological targets .
Medicine: In medicine, derivatives of this compound have shown promise as therapeutic agents for treating various conditions, including cancer, neurological disorders, and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-2-ones: These compounds share a similar core structure but differ in the position of the oxo group.
Quinolizinone-type scaffolds: These compounds have a bridgehead nitrogen and exhibit interesting physico-chemical properties.
Uniqueness: Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMMYXUTZLEDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)NCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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